3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one

Lipophilicity Drug-likeness Computed logP

3-tert-Butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one (CAS 946386-52-3) is a nitro-functionalized indeno[1,2-c]pyrazol-4-one derivative, a scaffold first disclosed in patents as a privileged chemotype for cyclin-dependent kinase (CDK) inhibition. The indeno[1,2-c]pyrazol-4-one core has been identified in seminal medicinal chemistry literature as a novel structural class of CDK inhibitors with nanomolar potency against CDK2 and CDK4.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
CAS No. 946386-52-3
Cat. No. B3170916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one
CAS946386-52-3
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C2C(=NN1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O3/c1-14(2,3)13-10-11(15-16-13)8-5-4-7(17(19)20)6-9(8)12(10)18/h4-6H,1-3H3,(H,15,16)
InChIKeyUOSPNLXQBIJRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one (CAS 946386-52-3): Core Scaffold and CDK Inhibitor Class Evidence


3-tert-Butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one (CAS 946386-52-3) is a nitro-functionalized indeno[1,2-c]pyrazol-4-one derivative, a scaffold first disclosed in patents as a privileged chemotype for cyclin-dependent kinase (CDK) inhibition [1]. The indeno[1,2-c]pyrazol-4-one core has been identified in seminal medicinal chemistry literature as a novel structural class of CDK inhibitors with nanomolar potency against CDK2 and CDK4 [2]. The compound incorporates a tert-butyl group at the C3 position and a nitro substituent at the C6 position of the indeno ring, a substitution pattern consistent with structure-activity relationship (SAR) studies that explored indeno ring substituent effects on kinase inhibition.

Why In-Class Indenopyrazolones Cannot Simply Replace 3-tert-Butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one: Evidence from Indeno Ring SAR


Generic substitution among indeno[1,2-c]pyrazol-4-ones is not feasible because the indeno ring substituent pattern profoundly modulates CDK inhibitory activity. The seminal SAR study by Nugiel et al. (2002) demonstrated that the position and electronic nature of substituents on the indeno ring critically determine both potency and selectivity against CDK2 and CDK4 [1]. The 6-nitro substituent present in this compound is an electron-withdrawing group that alters the electron density of the indeno core, a parameter shown to influence ATP-competitive binding in the kinase pocket [2]. Compounds lacking the nitro group (e.g., 3-(tert-butyl)indeno[3,2-c]pyrazol-4-one, CAS 56767-21-6) or bearing alternative substituents exhibit distinct physicochemical and potentially pharmacological profiles that render them non-interchangeable for research or procurement purposes.

Quantitative Differentiation of 3-tert-Butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one (CAS 946386-52-3) from Closest Analogs


Computed Lipophilicity (LogP) Comparison: Nitro Analog vs. Des-Nitro Analog

The target compound exhibits a computed logP of 3.20 , compared to a computed logP of 2.92 for the des-nitro analog 3-(tert-butyl)indeno[3,2-c]pyrazol-4-one (CAS 56767-21-6) . This difference of ΔlogP = +0.28 indicates a measurable increase in lipophilicity imparted by the nitro substituent, despite nitro being formally electron-withdrawing. The logP value of 3.20 places the compound within the optimal range for passive membrane permeability (typically logP 1–4), while its moderate increase relative to the des-nitro analog may influence compound handling, formulation, and biological distribution.

Lipophilicity Drug-likeness Computed logP

Predicted Thermal Stability: Boiling Point Comparison Between Nitro and Des-Nitro Analogs

The predicted boiling point of the target compound is 518.1 ± 45.0 °C at 760 mmHg , compared to 438.7 ± 24.0 °C for the des-nitro analog 3-(tert-butyl)indeno[3,2-c]pyrazol-4-one (CAS 56767-21-6) . This represents a predicted boiling point elevation of approximately 79.4 °C, attributable to the increased molecular weight and enhanced intermolecular interactions imparted by the nitro group. Such a difference in predicted thermal stability is relevant for applications involving thermal processing, distillation, or high-temperature reaction conditions.

Thermal stability Boiling point Volatility

Electron-Withdrawing Effect of 6-Nitro Substituent: Hammett Constant and CDK Pharmacophore Alignment

The C6 nitro group imposes a strong electron-withdrawing effect on the indeno ring, quantified by the Hammett meta substituent constant σ_m = 0.71 for nitro versus σ_m = 0 for hydrogen in the des-nitro analog [1]. This electronic modulation is consistent with the SAR findings by Nugiel et al. (2002), where indeno ring substituents were shown to significantly impact CDK inhibitory potency [2]. While direct IC50 data for this specific compound are not publicly available, the compound's substitution pattern (tert-butyl at C3, nitro at C6) falls within the active scope of the general formula claimed in US Patent 6,407,103 [3], which disclosed indeno[1,2-c]pyrazol-4-ones as CDK1–CDK9 inhibitors. The electron-deficient indeno core created by the nitro group is predicted to favor π-stacking interactions within the ATP-binding pocket, a hallmark of CDK inhibitor binding.

Electron deficiency Hammett constant CDK inhibitor pharmacophore

Commercial Purity and Availability: Defined Specification Relative to Advanced Analogs

The target compound is commercially available with a minimum purity specification of 95% from multiple vendors, including AKSci (catalog 7838CK, MW: 271.27, purity ≥95%) and CheMenu (catalog CM701070, MW: 271.28, purity 95%+) . Its pricing from CymitQuimica is €272.00 for 1 g (Ref. 3D-FB169679) . By contrast, the more highly decorated analog 3-(tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-c]pyrazol-4-one (CAS 254888-04-5, MW: 392.36), which bears an additional N-aryl substituent, is offered at 98% purity but with a significantly higher molecular weight and likely elevated synthesis cost due to additional synthetic steps . The 95% purity level of the target compound is adequate for most research-scale applications, including use as a synthetic intermediate for further derivatization, while its simpler structure compared to N-substituted analogs translates to more economical procurement for larger-scale studies.

Purity specification Procurement Cost-effectiveness

Recommended Application Scenarios for 3-tert-Butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one Based on Evidence


Synthetic Intermediate for Focused CDK Inhibitor Libraries via Nitro Reduction and Subsequent Functionalization

The C6 nitro group serves as a versatile synthetic handle for reduction to a primary amine (C6-NH₂), enabling further diversification through amide coupling, sulfonamide formation, or reductive amination. This synthetic strategy is directly supported by the patent literature, which describes indeno[1,2-c]pyrazol-4-ones with amino-substituted indeno rings as active CDK inhibitors [1]. The 95% purity specification provides adequate starting quality for multi-step synthesis, while the computed logP of 3.20 predicts acceptable organic solubility for reaction conditions .

Reference Compound for CDK2/CDK4 Biochemical Assay Development and SAR Studies

The indeno[1,2-c]pyrazol-4-one scaffold is a validated CDK inhibitor pharmacophore, as established by Nugiel et al. (2001, 2002) [2]. The specific combination of tert-butyl at C3 and nitro at C6 positions this compound as a useful reference tool for probing the electronic requirements of the CDK ATP-binding pocket. The electron-withdrawing nitro group (σ_m = 0.71) provides a benchmark for evaluating the effect of indeno ring electron deficiency on CDK inhibition potency, which can be compared against analogs bearing electron-donating substituents.

Building Block for Materials Science: Thermally Stable Heterocyclic Core

The predicted boiling point of 518.1 °C, substantially higher than the des-nitro analog (438.7 °C), suggests superior thermal stability . This property makes the compound a candidate for high-temperature polymer chemistry applications or as a thermally robust ligand precursor for organometallic catalysis, where the indeno-pyrazole core can serve as a rigid, planar ligand scaffold.

Cost-Effective Starting Material for Medicinal Chemistry Optimization Campaigns

Compared to the more complex N-aryl analog CAS 254888-04-5 (MW: 392.36), the target compound (MW: 271.27) offers a leaner core structure with fewer synthetic steps required for its preparation . This lower molecular complexity, combined with its commercial availability at 95% purity and documented pricing at €272.00/g , recommends its use in early-stage hit-to-lead or lead optimization programs where synthetic tractability and material cost are critical considerations.

Quote Request

Request a Quote for 3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.